molecular formula C24H20N2O B3445684 N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA CAS No. 380217-84-5

N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA

Cat. No.: B3445684
CAS No.: 380217-84-5
M. Wt: 352.4 g/mol
InChI Key: VVJMPKFJJIIOAM-UHFFFAOYSA-N
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Description

Significance of Urea-Based Chemical Scaffolds in Academic Research

Urea (B33335) derivatives are a cornerstone in modern drug discovery and medicinal chemistry. nih.gov Their importance stems from the ability of the urea functional group to form stable hydrogen bonds with biological targets like proteins and receptors, which is crucial for eliciting specific biological activities. nih.govnih.gov This has led to the widespread use of urea-based scaffolds in the development of a variety of therapeutic agents. nih.gov

The journey of urea in science began in 1828 when Friedrich Wöhler first synthesized it, a landmark event that is considered the dawn of organic chemistry. nih.govwikipedia.orgresearchgate.net This discovery debunked the prevailing theory of vitalism by demonstrating that an organic compound could be created from inorganic materials. scitepress.orgresearchgate.net In the realm of medicine, the development of Suramin, the first urea-based drug, marked a significant milestone. frontiersin.orgnih.gov Over the last century, the versatility of the urea scaffold has led to its incorporation into numerous drugs, including kinase inhibitors used in cancer therapy. frontiersin.orgnih.gov

The urea moiety is a versatile player in molecular interactions. It can act as both a hydrogen bond donor and acceptor, allowing it to form precise and directional bonds with biological targets. mdpi.comacs.org This hydrogen-bonding capability is a key factor in the stabilization of ligand-receptor interactions. nih.gov Beyond hydrogen bonding, the urea functionality can also participate in other significant interactions, such as π-stacking with aromatic side chains in proteins. nih.gov The synergy of hydrogen bonding with nonbonded π interactions, like CH-π and π–π stacking, is central to the high binding affinity and specificity of diaryl ureas. mdpi.comnih.gov

Rationale for Investigating N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA within the Urea Derivative Class

The investigation into this compound is driven by its distinct structural characteristics and the potential for discovering new biological activities.

This compound is distinguished by the presence of both a benzhydryl and a naphthyl group. smolecule.com The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a structural component found in various biologically active molecules. chemicalbull.comontosight.ai The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is also a common scaffold in medicinal chemistry, known for its diverse biological activities. researchgate.netnih.gov The combination of these two bulky, aromatic substituents may enhance the compound's lipophilicity and its ability to interact with biological targets. smolecule.com

The unique architecture of this compound suggests it could interact with biological systems in novel ways, potentially leading to new therapeutic applications. smolecule.com Research has indicated that compounds within this class may possess anti-inflammatory and analgesic properties. smolecule.com The dual aromatic nature of the molecule allows for a broad interaction footprint within the hydrophobic pockets of proteins, which could lead to diverse biological effects. mdpi.comsmolecule.com Studies have suggested that this compound may inhibit enzymes involved in inflammatory pathways and modulate receptor-mediated signaling. smolecule.com

Overview of Academic Research Challenges and Opportunities for this compound

While the synthesis of urea derivatives is generally well-established, challenges remain, particularly concerning the use of toxic reagents like phosgene (B1210022) in traditional methods. nih.gov The development of greener, more efficient synthetic routes is an ongoing area of research. tpu.ru For this compound specifically, opportunities lie in further exploring its biological activities. Its potential as an anti-inflammatory agent warrants more in-depth investigation. smolecule.com Furthermore, the compound can serve as a valuable tool for studying the role of urea derivatives in various biological systems. smolecule.com

Compound Information Table

Compound NameSynonym(s)Key Structural Features
This compound 1-benzhydryl-3-naphthalen-1-ylureaBenzhydryl group, 1-Naphthyl group, Urea linkage
Suramin Complex polyanionic urea derivative
Sorafenib Diaryl urea, Pyridine, Phenyl group
Benzhydrol DiphenylmethanolBenzhydryl group, Hydroxyl group
1-Naphthyl isocyanate Naphthyl group, Isocyanate group
Benzhydryl amine DiphenylmethylamineBenzhydryl group, Amine group

Synthesis Methods for this compound

MethodDescription
Direct Urea Formation Involves the reaction of benzhydryl amine with 1-naphthyl isocyanate under controlled conditions. smolecule.com
Condensation Reaction Combines benzhydryl amine with naphthylcarbonyl chloride in the presence of a base. smolecule.com
Multi-step Synthesis Can be employed starting from simpler precursors, involving the formation of intermediates and subsequent coupling reactions. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c27-24(25-22-17-9-15-18-10-7-8-16-21(18)22)26-23(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-17,23H,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJMPKFJJIIOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380217-84-5
Record name N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA
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Synthetic Methodologies and Chemical Transformations of N Benzhydryl N 1 Naphthyl Urea

Established Synthetic Routes for Unsymmetrical Urea (B33335) Derivatives

The traditional methods for forming unsymmetrical ureas have long been dominated by approaches involving highly reactive carbonyl sources. tandfonline.com These methods, while effective, often present significant challenges related to safety and selectivity.

The reaction of amines with phosgene (B1210022) (COCl₂) is the earliest and most classical method for preparing ureas and is still considered a traditional approach, particularly in industrial settings. tandfonline.com The process typically involves reacting a primary amine with phosgene to generate an isocyanate intermediate or a carbamoyl (B1232498) chloride. tandfonline.comwikipedia.org This intermediate is then treated with a second, different amine to yield the desired unsymmetrical urea. tandfonline.com

A significant drawback of the phosgene method is its lack of selectivity when producing nonsymmetrical ureas, often leading to the formation of symmetrical urea side products. tandfonline.comacs.org Furthermore, the extreme toxicity of phosgene gas necessitates stringent safety precautions. beilstein-journals.org To mitigate these dangers, several "phosgene equivalents" or substitutes have been developed. These are safer, often solid, reagents that can be handled without special precautions and include compounds like triphosgene (B27547), bis(4-nitrophenyl)carbonate, and 1,1'-carbonyldiimidazole (B1668759) (CDI). tandfonline.comrsc.org

The most common and direct route to unsymmetrical ureas involves the reaction of an amine with an isocyanate (R-N=C=O). wikipedia.orgmdpi.com This method is highly effective and forms the basis of many synthetic strategies. mdpi.com The isocyanate, containing the required carbonyl group, reacts readily with the nucleophilic amine to form the stable urea linkage. wikipedia.org One direct synthetic pathway for N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA involves the reaction of benzhydryl amine with 1-naphthyl isocyanate. smolecule.com

Isocyanates themselves are often prepared via the phosgenation of primary amines. wikipedia.org However, modern chemistry has sought to avoid the direct handling of both phosgene and isolated isocyanates. tandfonline.com This has led to the development of methods where isocyanates are generated in situ. Such strategies include:

Rearrangement Reactions: The Hofmann rearrangement of primary amides, the Curtius rearrangement of acyl azides, and the Lossen rearrangement of hydroxamic acids all proceed through an isocyanate intermediate that can be trapped by an amine. wikipedia.orgorganic-chemistry.org

Isocyanate Surrogates: Stable, crystalline compounds like N-alkyl carbamoylimidazoles can act as "masked isocyanates," reacting with amines to form ureas without the need to handle the volatile isocyanate itself. acs.org

Staudinger–aza-Wittig Reaction: This reaction uses carbon dioxide, a non-toxic and abundant C1 source, to convert iminophosphoranes (generated from azides) into isocyanates. beilstein-journals.org

Optimized Synthesis of this compound

While general methods provide a blueprint, the specific synthesis of this compound requires optimization of reaction conditions to ensure high efficiency and purity.

The synthesis of this compound can be achieved by combining benzhydryl amine with 1-naphthyl isocyanate. smolecule.com This condensation reaction is typically performed under controlled conditions, often in an aprotic solvent. While many urea formation reactions from isocyanates proceed without a catalyst, the use of a base can sometimes be employed to facilitate the reaction. smolecule.com

Newer methods that avoid isocyanates offer alternative conditions. For instance, a palladium-catalyzed method using chromium hexacarbonyl as a carbonyl source has been reported for unsymmetrical ureas. mdpi.com Another approach uses a hypervalent iodine reagent, PhI(OAc)₂, as a coupling mediator to synthesize unsymmetrical ureas from amides and amines under mild, metal-free conditions. mdpi.com

Reactant 1Reactant 2ProductMethodologyReference
Benzhydryl amine1-Naphthyl isocyanateThis compoundDirect Urea Formation smolecule.com
AmidesAminesUnsymmetrical UreasCoupling with PhI(OAc)₂ mdpi.com
Secondary AminesAromatic AminesUnsymmetrical UreasSulfur-Assisted Carbonylation with CO/O₂ organic-chemistry.org

The efficiency and scalability of a synthetic route are critical for its practical application. The traditional phosgene route can be inefficient for unsymmetrical ureas due to the formation of byproducts. tandfonline.com In contrast, the direct reaction of an amine with a pre-formed isocyanate is generally clean and high-yielding. smolecule.com

Modern methods have shown significant improvements in efficiency and scalability.

Isopropenyl Carbamates: This method provides unsymmetrical ureas in high yield and purity (>92%), often requiring simple evaporation of volatiles for purification. Its clean and irreversible nature makes it ideal for rapid library synthesis and scalable production. acs.orgacs.org

Microwave-Assisted Synthesis: A one-pot, two-step protocol using a Staudinger–aza-Wittig reaction under microwave irradiation can produce urea derivatives in high yield and purity. beilstein-journals.org While scaling up in a traditional Parr reactor resulted in slightly lower purity, the conversion remained high (~93%), demonstrating potential for larger-scale synthesis. beilstein-journals.org

Synthetic ProtocolKey FeaturesAdvantagesDisadvantagesReference
Phosgene RouteUses phosgene or equivalents (e.g., triphosgene, CDI).Well-established industrial method.Toxic reagents, formation of symmetrical byproducts. tandfonline.com
Isocyanate RouteDirect reaction of an amine with an isocyanate.Generally high yield and clean reaction.Requires handling of potentially hazardous isocyanates. mdpi.comsmolecule.com
Isopropenyl CarbamatesIrreversible reaction of isopropenyl carbamates with amines.High yields (>92%), high purity, scalable, easy workup.Requires preparation of the carbamate (B1207046) precursor. acs.orgacs.org
Microwave-Assisted Staudinger–aza-WittigOne-pot reaction using CO₂ as a carbonyl source.Fast, efficient, avoids toxic phosgene.Requires specialized microwave reactor for optimal purity. beilstein-journals.org

Novel Synthetic Strategies and Green Chemistry Approaches

In recent years, there has been a significant push to develop greener and more sustainable methods for urea synthesis, avoiding toxic reagents and harsh conditions. oup.com The goal is to reduce hazardous byproducts and maximize energy efficiency. rsc.org

Several innovative strategies have emerged:

Carbon Dioxide as a Feedstock: Replacing highly toxic phosgene with carbon dioxide (CO₂) is a major goal of green chemistry. beilstein-journals.org One method involves the dehydration of in situ formed carbamic acids (from an amine and CO₂) to generate isocyanates, which are then trapped by another amine to form ureas. organic-chemistry.orgacs.org

Catalytic Carbonylation: Transition-metal-catalyzed oxidative carbonylation of amines with carbon monoxide (CO) offers a direct route to ureas with minimal waste. oup.com A novel bimetallic cobalt/copper catalytic system enables the selective cross-carbonylative coupling of two different amines to exclusively form unsymmetrical ureas. oup.com A sulfur-assisted carbonylation using CO and molecular oxygen can also produce unsymmetrical ureas at room temperature and ambient pressure. organic-chemistry.org

"On-Water" Synthesis: Performing the reaction of isocyanates with amines "on-water" offers a sustainable and chemoselective method for synthesizing unsymmetrical ureas. This approach avoids toxic volatile organic compounds (VOCs) and allows for simple product isolation via filtration. organic-chemistry.org

Metal-Free Coupling: The use of a hypervalent iodine reagent, such as PhI(OAc)₂, facilitates the coupling of amides and amines to form unsymmetrical ureas without the need for transition-metal catalysts or high temperatures. mdpi.com

Green StrategyCarbonyl SourceKey Reagent/CatalystAdvantagesReference
Dehydration of Carbamic AcidsCO₂Activated sulfonium (B1226848) reagentsMetal-free, uses CO₂. acs.org
Bimetallic Catalytic CarbonylationCOCobalt/Copper bimetallic systemHigh selectivity for unsymmetrical ureas, avoids phosgene. oup.com
"On-Water" SynthesisIsocyanateWater (as solvent)Sustainable, avoids VOCs, easy isolation. organic-chemistry.org
Hypervalent Iodine-Mediated CouplingAmide carbonylPhI(OAc)₂Metal-free, mild conditions. mdpi.com
Sulfur-Assisted CarbonylationCOSulfur, O₂Mild conditions (room temp, ambient pressure). organic-chemistry.org

Exploration of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. lew.ronih.gov This approach has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds and other complex organic molecules. lew.ronih.gov The use of microwave irradiation can be particularly advantageous in the synthesis of urea derivatives by promoting efficient and rapid reactions. jocpr.comresearchgate.net

The synthesis of N-phenylsuccinimide, for example, was achieved by heating a mixture of aniline (B41778) and succinic anhydride (B1165640) in a domestic microwave oven for just four minutes, resulting in moderate yields. nih.gov This method significantly reduces the reaction time compared to traditional approaches. nih.gov In the context of synthesizing compounds with structural similarities to this compound, microwave-assisted methods offer a promising avenue for efficient production. The general principle involves the reaction of an isocyanate with an amine, or the reaction of two amines with a carbonyl source, under microwave irradiation. This technology has been shown to be effective in the synthesis of various benzimidazole (B57391) derivatives, with reaction times as short as 5 to 10 minutes and yields ranging from 94% to 98%. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes
Energy Consumption High Low
Yields Variable Often higher

| Solvent Use | Often requires solvents | Can sometimes be performed solvent-free |

Utilization of Safer Phosgene Substitutes

Traditionally, the synthesis of ureas often involved the use of phosgene, a highly toxic and hazardous reagent. rsc.orgresearchgate.net Growing environmental and safety concerns have driven the development and adoption of safer alternatives to phosgene. rsc.orgresearchgate.net These substitutes aim to provide the carbonyl group necessary for urea formation without the associated risks of phosgene.

Several classes of compounds have been investigated as phosgene substitutes. These include:

Carbonates: Dimethyl carbonate (DMC) and diethyl carbonate (DEC) are considered environmentally benign intermediates for chemical synthesis. researchgate.net

Dithiocarbonates: S,S-dimethyl dithiocarbonate (DMDTC) has been used for the carbonylation of aliphatic amines in water, providing a greener alternative. researchgate.net

Other Reagents: Triphosgene, a solid and therefore safer alternative to gaseous phosgene, is widely used. rsc.orgresearchgate.net Other substitutes include 1,1'-carbonyldiimidazole (CDI) and disuccinimidyl carbonate (DSC). sigmaaldrich.com

While these substitutes offer significant safety advantages, their reactivity can be lower than that of phosgene, sometimes necessitating harsher reaction conditions. sigmaaldrich.com For instance, phosgene is reported to be 170 times more reactive than triphosgene in pseudo-first-order reactions with methanol. sigmaaldrich.com The choice of a suitable phosgene substitute often involves a trade-off between safety, reactivity, and cost. The use of carbon dioxide (CO2) as a C1 source for urea synthesis is also a growing area of research, representing a highly attractive green chemistry approach. ionike.com

Table 2: Common Phosgene Substitutes and Their Properties

Phosgene Substitute Physical State Key Advantages
Triphosgene Solid Safer to handle than gaseous phosgene
1,1'-Carbonyldiimidazole (CDI) Solid Versatile for carbonylation reactions
Disuccinimidyl carbonate (DSC) Solid Behaves similarly to phosgene in many transformations
Dimethyl carbonate (DMC) Liquid Environmentally benign

| S,S-dimethyl dithiocarbonate (DMDTC) | Liquid | Can be used in aqueous media |

Derivatization and Functionalization Strategies

The biological activity and material properties of this compound can be fine-tuned through chemical derivatization and functionalization. These strategies focus on modifying specific parts of the molecule to create analogues with potentially enhanced or novel characteristics.

Introduction of Additional Functionalities on Aryl Moieties

The benzhydryl and naphthyl groups of this compound offer multiple sites for the introduction of new functional groups. Standard aromatic substitution reactions can be employed to add substituents to the phenyl rings of the benzhydryl moiety or the naphthalene (B1677914) ring system. These modifications can influence the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions. For example, the introduction of electron-donating or electron-withdrawing groups can alter the reactivity and biological profile of the compound. The synthesis of quinoline (B57606) derivatives, which also feature fused aromatic rings, has been achieved through microwave-assisted methods, suggesting that similar techniques could be applied to the derivatization of the naphthyl group in this compound. nih.gov

Theoretical and Computational Investigations of N Benzhydryl N 1 Naphthyl Urea

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule. These computational techniques can predict a wide range of characteristics, from molecular geometry to electronic behavior, without the need for empirical data.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For a compound like N-benzhydryl-N'-(1-naphthyl)urea, DFT calculations would typically be employed to determine its optimized geometry, bond lengths, bond angles, and dihedral angles. These calculations can provide a three-dimensional representation of the molecule's most stable arrangement of atoms.

Furthermore, DFT is used to calculate various molecular properties that are crucial for understanding the compound's behavior. While specific calculated values for this compound are not readily found, a hypothetical table of such properties based on typical results for similar aromatic ureas is presented below.

Molecular PropertyHypothetical Calculated ValueSignificance
Dipole Moment2.5 - 4.0 DIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Polarizability40 - 50 ųDescribes the ease with which the electron cloud can be distorted by an external electric field, affecting intermolecular forces.
Mulliken Atomic ChargesVaries per atomProvides insight into the distribution of electron density across the molecule, highlighting potential sites for electrostatic interactions.

These properties are derived from the calculated electron density and are instrumental in predicting how the molecule will interact with its environment, including solvents and biological macromolecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich naphthyl and phenyl rings, while the LUMO may be distributed over the urea (B33335) moiety and the aromatic systems. This distribution influences the molecule's reactivity in chemical reactions and its potential to engage in charge-transfer interactions.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further insights into the molecule's reactivity profile.

Reactivity DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicating higher reactivity.

Analysis of these descriptors for this compound would be crucial in predicting its behavior in various chemical environments.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function, particularly in a biological context. Conformational analysis and molecular dynamics simulations are powerful tools for exploring these aspects.

N,N'-disubstituted ureas can exist in different conformations due to rotation around the C-N bonds of the urea group. nih.gov Generally, N,N'-diarylureas tend to adopt a trans,trans conformation in both solution and the solid state. nih.gov This arrangement minimizes steric hindrance between the bulky substituents. In the case of this compound, the large benzhydryl and naphthyl groups would likely favor a conformation where they are positioned on opposite sides of the carbonyl group.

Computational methods can be used to calculate the relative energies of different possible conformers, identifying the most stable structures. These theoretical predictions can be validated by experimental techniques such as X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for solutions.

The urea moiety itself possesses a degree of flexibility. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational changes and flexibility.

For this compound, MD simulations could reveal the rotational freedom around the C-N bonds and the flexibility of the benzhydryl and naphthyl groups. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The urea functionality's ability to form hydrogen bonds is a key aspect of its interactions, and its flexibility plays a role in achieving optimal hydrogen bonding geometries. nih.gov

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a receptor, such as a protein or enzyme. These studies are central to computer-aided drug design.

For this compound, which has been associated with potential anti-inflammatory properties, molecular docking could be used to investigate its interaction with enzymes involved in inflammatory pathways. nih.gov The docking process involves placing the ligand into the binding site of the target protein in various orientations and conformations and then scoring the plausibility of each pose.

The results of a docking study are typically presented in a table that includes the binding affinity (or docking score) and details of the interactions, such as hydrogen bonds and hydrophobic interactions.

Target Protein (Hypothetical)Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-8.5 to -10.0Arg120, Tyr355, Ser530Hydrogen bonds with the urea group; π-π stacking with aromatic rings.
Tumor Necrosis Factor-alpha (TNF-α)-7.0 to -9.0Gly121, Tyr151Hydrophobic interactions with benzhydryl and naphthyl groups.

Such studies can identify the most likely binding mode of this compound and provide a rationale for its potential biological activity. This information is invaluable for the design of more potent and selective analogues.

Prediction of Binding Modes and Interaction Energies

The prediction of how a ligand such as this compound binds to a biological target and the energetics of this interaction are fundamental aspects of computational drug design. While specific studies detailing the binding modes and interaction energies of this compound are not extensively documented in publicly available literature, the approaches used for analogous urea derivatives can be described.

For related urea and thiourea (B124793) compounds, computational docking is a primary tool used to predict binding conformations. This process involves placing the ligand into the binding site of a target protein and scoring the different poses based on a scoring function. The resulting Rerank Score, which represents the energy of interaction between the ligand and the receptor molecule, is a key metric obtained from these in-silico tests. nih.govresearchgate.net For instance, in studies of other urea derivatives, a lower Rerank Score generally indicates a more favorable binding interaction. nih.govresearchgate.net

The interaction energy is a composite of several forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the urea moiety is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site. The benzhydryl and naphthyl groups, being large and hydrophobic, are likely to engage in hydrophobic and aromatic stacking interactions.

Table 1: Predicted Interaction Profile for this compound with a Hypothetical Receptor

Interaction TypePotential Interacting Groups on Ligand
Hydrogen BondingUrea (-NH-CO-NH-)
Hydrophobic InteractionsBenzhydryl group, Naphthyl group
Aromatic StackingPhenyl rings of the benzhydryl group, Naphthyl ring

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling aims to identify the specific amino acid residues that a ligand interacts with within a binding pocket. This provides a detailed map of the binding event and can explain the basis of a compound's activity.

Studies on this compound indicate that it may inhibit specific enzymes involved in inflammatory pathways. smolecule.com While the specific interactions are not detailed, research on similar compounds, such as N-benzoyl-N'-naphthylthiourea derivatives which act as VEGFR2 inhibitors, highlights the importance of the urea or thiourea group in forming key interactions. atlantis-press.com In these cases, the urea/thiourea moiety often acts as a pharmacophore responsible for biological activity. atlantis-press.com It is plausible that this compound interacts with its biological targets in a similar manner, with the urea core forming critical hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a cornerstone of modern drug discovery, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

Predictive QSAR models are developed using a dataset of compounds with known activities. For urea derivatives, these models often correlate physicochemical properties with biological endpoints like inhibitory concentrations (IC50).

While a specific QSAR model for this compound is not available, studies on related series of compounds have yielded robust models. For example, a QSAR study on N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors produced the following equation:

RS = -0.405 (±1.020) ClogP² + 1.174 (±8.709) ClogP + 5.227 (±3.273) ELUMO - 72.983 (±7.625) atlantis-press.com

In this model, RS is the Rerank score (related to binding affinity), ClogP is the logarithm of the partition coefficient (a measure of lipophilicity), and ELUMO is the energy of the lowest unoccupied molecular orbital (an electronic parameter). atlantis-press.com The high correlation coefficient (r = 0.971) indicates a strong predictive ability for this series of compounds. atlantis-press.com

Another study on 1-(benzoyloxy)urea derivatives resulted in the following QSAR equation for cytotoxic activity:

Log 1/IC50 = - 0.205 (± 0.068) σ - 0.051 (± 0.022) Es - 1.911 (± 0.020) nih.govresearchgate.net

Here, σ represents the Hammett constant (an electronic parameter) and Es is the Taft steric parameter. nih.govresearchgate.net These examples demonstrate that lipophilic, electronic, and steric properties are crucial in determining the biological activity of urea-based compounds. nih.govresearchgate.netatlantis-press.com

Identification of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. QSAR and other computational methods help in identifying these key features.

For urea and thiourea derivatives with anticancer properties, the urea or thiourea group itself is often identified as a key pharmacophoric element, primarily due to its ability to act as a hydrogen bond donor and acceptor. atlantis-press.com The aromatic rings present in these molecules are also critical, contributing to hydrophobic and stacking interactions that anchor the ligand in the binding site.

For this compound, the key pharmacophoric features can be inferred from its structure and comparison with related active compounds:

Hydrogen Bond Donor/Acceptor: The central urea moiety.

Hydrophobic/Aromatic Regions: The two phenyl rings of the benzhydryl group and the naphthyl ring system.

The spatial relationship between these features is critical for proper binding and subsequent biological activity. The dual aromatic substituents in this compound may enhance its lipophilicity and allow it to interact with multiple biological targets. smolecule.com

Structure Activity Relationship Sar Studies and Rational Design of N Benzhydryl N 1 Naphthyl Urea Analogs

Impact of Benzhydryl Moiety Modifications on Academic Parameters

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a bulky, lipophilic moiety that can engage in significant van der Waals and π-stacking interactions within a protein binding pocket. Modifications to this group are a key strategy for optimizing a compound's academic profile.

The introduction of substituents onto one or both phenyl rings of the benzhydryl moiety can profoundly alter the compound's properties through steric and electronic effects. The nature and position of these substituents are critical. nih.gov

Electronic Effects: The electronic nature of substituents can modulate the reactivity and interaction potential of the aromatic rings. nih.gov Electron-withdrawing groups (EWGs), such as chloro (–Cl), fluoro (–F), or trifluoromethyl (–CF₃), decrease the electron density of the phenyl rings. nih.govnih.gov This can influence cation-π interactions or alter the acidity of the adjacent urea (B33335) N-H group. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (–OCH₃) or methyl (–CH₃) increase electron density, which can enhance π-π stacking interactions. The position of the substituent (ortho, meta, or para) dictates the distribution of these electronic effects and can fine-tune binding affinity. nih.gov For instance, para-substitution often has a more pronounced electronic effect with minimal steric clash.

The interplay between these effects is crucial. For example, a para-chloro substituent offers an electron-withdrawing effect with minimal steric bulk, a common modification explored in SAR studies. nih.gov

Interactive Data Table: Hypothetical SAR of Benzhydryl Ring Substitutions

This table illustrates the potential impact of substituents on an academic parameter (e.g., IC₅₀), based on general principles of medicinal chemistry. Lower IC₅₀ values indicate higher potency.

CompoundSubstituent (R) on one Phenyl RingPositionElectronic EffectSteric BulkHypothetical IC₅₀ (nM)
Parent-H-NeutralBaseline100
Analog A-ClparaElectron-WithdrawingMinimal50
Analog B-OCH₃paraElectron-DonatingSmall85
Analog C-CF₃paraStrongly Electron-WithdrawingMedium30
Analog D-CH₃orthoElectron-DonatingSmall150 (potential steric clash)
Analog E-C(CH₃)₃paraElectron-DonatingLarge250 (potential steric clash)

The two phenyl rings of the benzhydryl group have considerable rotational freedom. This flexibility allows the molecule to adopt various conformations, but it comes at an entropic cost upon binding to a rigid target. To address this, conformationally restricted analogs can be designed to lock the phenyl rings into a specific, potentially more active, orientation.

A common strategy is to replace the benzhydryl group with a more rigid scaffold that mimics a known low-energy binding conformation. For instance, the benzhydryl moiety could be replaced by a fluorenyl group. In a fluorenyl scaffold, the two phenyl rings are fused, eliminating rotational freedom and presenting a planar, rigid structure. If this constrained analog exhibits higher potency, it suggests that the planar conformation is favorable for binding. This approach reduces the loss of conformational entropy upon binding, which can lead to a significant improvement in binding affinity. Other cyclic scaffolds can also serve as bioisosteres to explore the optimal spatial arrangement of the aromatic rings. nih.gov

Influence of Naphthyl Moiety Modifications on Academic Parameters

The 1-naphthyl group is a planar, extended aromatic system that contributes significantly to the molecule's lipophilicity and potential for π-stacking interactions. Its modification provides another avenue for SAR exploration.

The point of attachment of the urea linker to the naphthalene (B1677914) ring is a critical variable. In the parent compound, the linkage is at the 1-position. Moving this attachment to the 2-position would create the N-benzhydryl-N'-(2-naphthyl)urea isomer.

Similar to the benzhydryl moiety, adding substituents to the naphthyl ring can tune the compound's academic profile. The larger surface area of the naphthalene system offers multiple non-equivalent positions for substitution, allowing for fine-grained exploration of the binding site.

Substituents can be chosen to probe for specific interactions. For example, introducing a hydroxyl (–OH) or amino (–NH₂) group could form a new hydrogen bond with a corresponding donor or acceptor in the protein. Adding a halogen like chlorine or bromine can introduce a favorable halogen bond interaction while also increasing lipophilicity. The position of the substituent is key; a group at the 4-position might interact with a different sub-pocket than a group at the 6- or 7-position. SAR campaigns often explore a matrix of substituents (e.g., small, large, H-bond donors/acceptors, EWGs, EDGs) at various positions to build a comprehensive map of the binding site's requirements. nih.govgoogle.com

Interactive Data Table: Hypothetical SAR of Naphthyl Ring Substitutions

This table illustrates the potential impact of substituents on the 1-naphthyl ring on an academic parameter (e.g., IC₅₀). Lower IC₅₀ values indicate higher potency.

CompoundSubstituent (R')PositionPotential InteractionHypothetical IC₅₀ (nM)
Parent-H-π-stacking100
Analog F-OH4Hydrogen Bond40
Analog G-Cl4Halogen Bond / Hydrophobic65
Analog H-OCH₃6Hydrophobic90
Analog I-CN5Dipolar / H-Bond Acceptor55
Analog J-Br7Halogen Bond / Hydrophobic70

Role of the Urea Linker in Modulating Academic Profile

The urea group features two N-H groups that are excellent hydrogen bond donors and a carbonyl oxygen that is an excellent hydrogen bond acceptor. This arrangement allows the urea to form multiple, highly directional hydrogen bonds, often acting as a "molecular glue" that anchors the compound into its binding site. In many diaryl urea inhibitors, this moiety forms key hydrogen bonds with the side chains of conserved glutamic acid or aspartic acid residues and with the backbone amide of other residues in the target protein.

Furthermore, the urea linker is largely planar due to resonance, which restricts the relative orientation of the benzhydryl and naphthyl moieties. This planarity helps to organize the two bulky aromatic systems, pre-paying the entropic penalty of binding. However, modifications can disrupt this. For example, N-methylation of one of the urea nitrogens would eliminate one of the hydrogen bond donors and could introduce steric clashes, potentially altering the preferred conformation and reducing binding affinity. SAR studies have shown that the integrity of the urea linker is often fundamental for activity. nih.gov

Hydrogen Bonding Network and its Contribution to Target Binding

The urea moiety, -NH-C(O)-NH-, is a cornerstone of the structure of N-benzhydryl-N'-(1-naphthyl)urea and plays a pivotal role in its ability to bind to biological targets. This functional group is an excellent hydrogen bond donor and acceptor. Specifically, the two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. aps.org The hydrogen bond, particularly the N-H···O interaction, is fundamental to the structure and function of many proteins, making the urea group a valuable pharmacophore for establishing strong and specific interactions within a receptor's binding pocket. aps.org

The ability of the urea group to form these directional interactions is critical for molecular recognition and the stability of the ligand-receptor complex. For instance, in studies of other urea-based compounds, such as N-(1,4-benzoxazin-3-one) urea analogs, hydrogen bonding between the urea moiety and specific amino acid residues like threonine has been shown to be essential for stable and high-affinity binding to their target. nih.gov Similarly, the this compound molecule can anchor itself to a target protein through a network of hydrogen bonds, contributing significantly to its biological activity. The specific geometry of these bonds, influenced by the surrounding molecular structure, dictates the binding orientation and affinity. Studies on solvated urea have shown that environmental factors, such as pressure, can alter the hydrogen bond network, suggesting that the local environment of a binding pocket can fine-tune these interactions. nih.gov

Conformational Flexibility of the Urea Bridge

The urea bridge and the single bonds connecting the bulky benzhydryl and naphthyl groups grant this compound significant conformational flexibility. This flexibility allows the molecule to adopt various spatial arrangements, a property that is crucial for its interaction with the three-dimensional structure of a biological target. The ability to rotate around these bonds enables the molecule to find an optimal conformation that maximizes favorable interactions within a binding site, a process often described as "induced fit."

However, this flexibility is constrained by the steric hindrance imposed by the large and rigid benzhydryl and 1-naphthyl substituents. These groups limit the range of accessible conformations, meaning the molecule likely exists in a few preferred low-energy states. The interplay between the flexibility of the urea linker and the steric bulk of the aromatic systems is a key determinant of the molecule's binding profile. The design of analogs often involves modulating this flexibility. For example, introducing additional rotatable bonds or, conversely, incorporating elements that restrict rotation can be used to fine-tune the molecule's conformational preferences to better match the requirements of a specific target. nih.gov Research on other aromatic ureas has demonstrated that modulating the length and nature of the chain connecting the urea group to other parts of the molecule can optimize the biological activity. ulaval.ca

Design Principles for this compound Analogs

The rational design of analogs of this compound leverages established medicinal chemistry strategies to optimize potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacements and Scaffold Hopping

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design for exploring new chemical space while retaining or improving biological activity. nih.govnih.gov Bioisosterism involves substituting a functional group or moiety with another that has similar physical or chemical properties, leading to comparable biological effects. u-strasbg.fr For this compound, this could involve several modifications.

Urea Core Bioisosteres: The central urea group can be replaced with bioisosteres such as thiourea (B124793), guanidine, or squaramide to modulate hydrogen bonding capacity, polarity, and metabolic stability. However, such changes can have a dramatic impact on activity, as seen in studies where replacing a urea with a thiourea or carbamate (B1207046) led to a significant loss of potency, highlighting the critical role of the urea core for the specific target interaction. nih.gov

Aromatic Group Replacements: The 1-naphthyl and benzhydryl groups can be systematically replaced. For instance, the 1-naphthyl moiety could be swapped with other bicyclic or large monocyclic aromatic or heteroaromatic systems like quinoline (B57606), indole, or a substituted phenyl ring to explore different binding interactions. researchgate.net

Scaffold Hopping: This more drastic approach involves replacing the entire core structure (e.g., the benzhydryl-urea-naphthyl framework) with a chemically novel scaffold that maintains the key pharmacophoric features in a similar spatial arrangement. researchgate.net This can lead to compounds with completely different intellectual property profiles and improved drug-like properties. nih.gov

Original MoietyPotential Bioisosteric ReplacementRationale for Replacement
Urea (-NH-CO-NH-)Thiourea (-NH-CS-NH-), Guanidine (-NH-C(=NH)-NH-)Alter hydrogen bonding properties, polarity, and metabolic stability.
1-NaphthylQuinolinyl, Indolyl, Benzothiazolyl, Substituted PhenylModify steric bulk, electronics, and explore new vector interactions. researchgate.net
BenzhydrylFluorenyl, Dibenzosuberyl, XanthylVary the three-dimensional shape and lipophilicity.

Ligand Efficiency and Lipophilicity Considerations in Design

Modern drug design emphasizes not just potency, but the quality of a molecule. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used to assess this quality. nih.gov

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms). It essentially measures the "binding energy per atom," favoring compounds that achieve high potency with a lower molecular weight.

Lipophilicity (LLE): This metric relates potency to lipophilicity (logP). It is calculated as pIC50 (or pKi) minus logP. High LLE values are desirable, as they indicate that a compound achieves potency without excessive lipophilicity, which can lead to poor solubility, high metabolic turnover, and non-specific toxicity.

ParameterDefinitionConsideration for Analog Design
Ligand Efficiency (LE)Binding affinity per non-hydrogen atom.Maximize potency while minimizing molecular size.
Lipophilicity (logP)Measure of a compound's solubility in a non-polar solvent versus a polar one. The target compound has a high predicted XlogP of 4.7. uni.luReduce high lipophilicity to improve solubility, reduce metabolic clearance, and avoid non-specific binding.
Lipophilic Ligand Efficiency (LLE)Potency (pIC50) minus logP.Maximize LLE (typically > 5) by increasing potency and/or decreasing lipophilicity.

Molecular and Cellular Mechanisms of Action of N Benzhydryl N 1 Naphthyl Urea

Biochemical Pathway Modulation by N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA

Enzyme Inhibition/Activation Studies

There is no specific, publicly available data detailing the inhibition or activation of particular enzymes by this compound. General statements indicate that derivatives of benzhydryl urea (B33335) may act as inhibitors of enzymes involved in inflammatory pathways. smolecule.com For instance, other, structurally distinct urea-based compounds have been identified as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH). This suggests a potential area of investigation for this compound, but no concrete studies have been published. Without experimental data, it is not possible to create a data table of its enzyme inhibition profile.

Receptor Binding and Activation/Antagonism Profiles

Similarly, while there are general suggestions that this compound may have the potential to modulate receptor-mediated signaling pathways, no specific receptor binding profiles have been published. smolecule.com Investigations into other diarylurea compounds have identified them as allosteric modulators of receptors like the cannabinoid CB1 receptor, but these are different molecules. The unique combination of the benzhydryl and 1-naphthyl groups in this compound means its binding profile cannot be directly inferred from these related but structurally different compounds. Consequently, a data table of receptor binding affinities cannot be compiled.

Cellular Responses and Signaling Cascade Investigations

Impact on Specific Cellular Processes (e.g., cell cycle progression, cellular energy metabolism)

No research has been published detailing the impact of this compound on specific cellular processes such as cell cycle progression or cellular energy metabolism.

Molecular Basis of Observed Cellular Effects

Given the lack of data on its specific cellular effects, the molecular basis for any such effects remains uninvestigated in the available literature.

Allosteric Modulation and Conformational Changes Induced by this compound

The potential for this compound to act as an allosteric modulator is plausible given its structure. The urea functionality itself can participate in various hydrogen bonding patterns, and the bulky benzhydryl and naphthyl groups could influence the conformation of a binding pocket on a target protein. Studies on other ureas have shown that bulky N-substituents can force a 'cis' conformation, which can influence molecular interactions. However, no studies have specifically investigated whether this compound induces such conformational changes in a biological target or acts as an allosteric modulator.

Ligand-Induced Conformational Dynamics of Target Proteins

The binding of a ligand, such as this compound, to a protein is a dynamic event that can significantly alter the protein's three-dimensional structure. This phenomenon, known as induced fit, posits that the protein's active site is not a rigid entity but rather a flexible region that can be reshaped by the binding of a ligand. This conformational rearrangement is crucial for the catalytic activity of enzymes and the signaling function of receptors.

For urea derivatives, these interactions are often mediated by a combination of hydrogen bonds and hydrophobic interactions. The urea moiety itself is capable of forming multiple hydrogen bonds, acting as both a hydrogen bond donor and acceptor. The benzhydryl and naphthyl groups, being large and hydrophobic, can engage in significant van der Waals and π-π stacking interactions with nonpolar residues in the protein's binding pocket.

Molecular dynamics simulations of proteins in the presence of urea have demonstrated that urea molecules can disrupt the native hydrogen bond network of a protein and interfere with hydrophobic interactions that are critical for maintaining its folded structure. While these studies often use high concentrations of urea to induce denaturation, they provide valuable insights into the fundamental interactions that can occur. It is plausible that at therapeutic concentrations, this compound could induce more subtle, localized conformational changes in a target protein, leading to a specific biological response rather than wholesale unfolding.

The following table summarizes the types of interactions that could drive conformational changes upon the binding of this compound to a target protein.

Interaction TypeMoieties InvolvedPotential Effect on Protein Conformation
Hydrogen BondingUrea group with polar amino acid residues (e.g., Asp, Glu, Asn, Gln) and backbone amides/carbonyls.Disruption of existing intramolecular hydrogen bonds, leading to local unfolding or refolding of secondary structures.
Hydrophobic InteractionsBenzhydryl and naphthyl groups with nonpolar amino acid residues (e.g., Leu, Ile, Val, Phe).Displacement of water molecules from the binding pocket, leading to a more compact and specific interaction that can alter the relative orientation of protein domains.
π-π StackingNaphthyl group with aromatic amino acid residues (e.g., Phe, Tyr, Trp).Stabilization of a particular protein conformation through favorable electronic interactions.

Implications for Target Selectivity

The specific combination of a flexible urea core and bulky, hydrophobic substituents in this compound suggests that it could achieve a high degree of target selectivity. The precise shape and chemical nature of a protein's binding pocket will determine the favorability of its interaction with this particular ligand.

The ability of the compound to induce specific conformational changes is a key determinant of its selectivity. A protein that can undergo a favorable conformational shift to accommodate the benzhydryl and naphthyl groups will bind the compound with higher affinity than a protein whose structure is more rigid or sterically hindered. This principle is the basis for the development of highly selective drugs that target a specific enzyme or receptor without affecting closely related proteins.

Research on other urea-based inhibitors has provided evidence for this concept. For instance, certain urea derivatives have been shown to be potent and selective inhibitors of soluble epoxide hydrolase and P2Y1 receptors. nih.gov X-ray crystallography studies of these inhibitor-protein complexes have revealed the detailed molecular interactions and the conformational changes induced in the target proteins. nih.gov

The potential for this compound to exhibit target selectivity is further supported by the diverse biological activities observed within the broader class of urea derivatives. Depending on the nature of the substituents on the urea scaffold, these compounds can act as anticancer, anti-inflammatory, or antiviral agents, highlighting the tunability of their interactions with different biological targets.

The table below outlines the factors influencing the target selectivity of this compound.

FactorDescriptionImplication for Selectivity
Binding Site Topography The three-dimensional shape and size of the protein's binding pocket.Only proteins with a binding pocket that can accommodate the bulky benzhydryl and naphthyl groups will bind the compound effectively.
Chemical Complementarity The distribution of polar, nonpolar, and aromatic residues within the binding site.Favorable interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) will only occur if there is a match between the ligand and the protein's chemical environment.
Protein Flexibility The inherent conformational flexibility of the protein target.Proteins that can readily adopt a conformation that is complementary to the ligand will exhibit higher binding affinity.

Target Identification and Characterization for N Benzhydryl N 1 Naphthyl Urea

Identification of Direct Molecular Targets

There is no available information from protein interaction studies or enzyme assays to definitively identify the direct molecular targets of N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA.

Protein Interaction Studies (e.g., pull-down assays, affinity proteomics)

No studies utilizing techniques such as affinity proteomics, pull-down assays, or other methods to identify the protein binding partners of this compound have been reported in the reviewed literature.

Enzyme Assays and Kinetic Characterization

While research into other urea (B33335) derivatives has shown inhibitory effects on various enzymes, specific enzyme assays to determine the inhibitory activity and kinetic parameters (e.g., IC₅₀, Kᵢ) of this compound have not been published. nih.govnih.govfkit.hr Therefore, no data on its enzymatic and kinetic characterization is available.

Characterization of Binding Specificity and Selectivity

Without an identified primary target, the binding specificity and selectivity of this compound have not been characterized.

Counter-Screening against Related Targets

No data from counter-screening assays of this compound against a panel of related targets (e.g., other kinases, enzymes in inflammatory pathways) is available in the public domain.

Off-Target Interaction Analysis (Computational and Experimental)

There are no published reports on either computational predictions or experimental validation of the off-target interactions of this compound.

Co-crystallography and Structural Biology of Target Complexes

Consistent with the absence of an identified molecular target, there are no co-crystallography or other structural biology studies (e.g., NMR, cryo-EM) that have resolved the three-dimensional structure of this compound in a complex with a protein target.

Elucidation of Binding Pockets and Key Interacting Residues

Although a specific binding pocket for this compound has not been definitively characterized, studies on analogous urea-containing molecules offer valuable clues. For instance, research on urea derivatives as inhibitors of soluble epoxide hydrolase (sEH) and Transient Receptor Potential Vanilloid 1 (TRPV1) has revealed key structural features of their respective binding sites.

Insights from Soluble Epoxide Hydrolase (sEH) Inhibitors

A number of 1,3-disubstituted ureas have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids. The binding of these inhibitors to the active site of sEH has been structurally characterized, providing a potential model for the interaction of this compound.

Key interacting residues within the sEH binding pocket for urea-based inhibitors have been identified through these studies. These interactions are crucial for the stable binding and inhibitory activity of the compounds.

Interacting ResidueType of InteractionRole in Binding
Tyr381 Hydrogen BondThe hydroxyl group of this tyrosine residue can act as a hydrogen bond donor to the carbonyl oxygen of the urea moiety.
Tyr465 Hydrogen BondSimilar to Tyr381, this residue can form a hydrogen bond with the urea carbonyl group, contributing to the anchoring of the inhibitor.
Asp333 Hydrogen BondThe carboxylic acid side chain of aspartate can act as a hydrogen bond acceptor from one of the N-H groups of the urea.

Insights from TRPV1 Antagonists

Another class of relevant compounds are the N-(1,4-Benzoxazin-3-one) urea analogs, which have been studied as antagonists of the TRPV1 receptor, a key player in pain and temperature sensation. Molecular modeling of these compounds has provided a hypothetical binding mode within the receptor.

The following table summarizes the key interacting residues for these urea-based TRPV1 antagonists, which could share similarities with how this compound might interact with a target.

Interacting ResidueType of InteractionRole in Binding
Tyr511 π-π StackingThe aromatic ring of tyrosine can engage in π-π stacking interactions with the aromatic moieties of the ligand, such as the naphthyl or benzhydryl groups of this compound.
Phe591 π-π StackingSimilar to Tyr511, the phenylalanine residue can provide a hydrophobic and aromatic surface for interaction with the ligand's aromatic systems.
Thr550 Hydrogen BondThe hydroxyl group of threonine can form a hydrogen bond with the urea functionality, contributing to the stability of the ligand-receptor complex.

Water-Mediated Interactions and Solvent Effects

The role of water molecules in the binding of a ligand to its target protein is a critical aspect of molecular recognition. Water molecules can act as bridges, forming hydrogen bonds between the ligand and the protein, thereby mediating the interaction. They can also be displaced from the binding site upon ligand binding, which can be an entropically favorable process.

While specific studies on the water-mediated interactions of this compound are not available, the general principles of solvent effects on urea-protein interactions are well-established. The urea moiety itself is capable of forming multiple hydrogen bonds, both as a donor (N-H groups) and as an acceptor (C=O group). In an aqueous environment, these groups will be solvated by water molecules.

Advanced Analytical and Structural Characterization for Mechanistic Insights

Crystallographic Studies of N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA and its Complexes

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules, offering unparalleled insights into their atomic arrangement in the solid state. For this compound, crystallographic studies would be instrumental in defining its intrinsic molecular geometry and its interactions when complexed with target proteins.

Co-crystal Structures with Target Proteins

The determination of co-crystal structures of this compound bound to its target proteins is a critical step in structure-based drug design. This technique allows for the precise visualization of the binding pocket and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the ligand-protein recognition. An example of this approach is the elucidation of the co-crystal structure of the NAMPT inhibitor (−)-1 with the hNAMPT protein, which revealed the specific binding mode within the active site. researchgate.net

Despite the utility of this method, a review of publicly available scientific literature and databases did not yield any specific co-crystal structures of this compound with any target proteins.

Ligand Conformational States in Protein Binding Sites

Upon binding to a protein, a flexible ligand like this compound can adopt a specific conformation, often different from its lowest energy state in solution. Understanding this "bioactive conformation" is fundamental for optimizing ligand design. The dual aromatic substituents, a benzhydryl group and a naphthyl group, suggest that this compound may adopt various conformational states to fit into different binding pockets. smolecule.com

Detailed information on the specific conformational states of this compound within protein binding sites is not available in the current body of scientific literature.

Advanced Spectroscopic Techniques for Interaction Analysis

Spectroscopic methods are powerful tools for studying the dynamic aspects of ligand-target interactions in solution, providing complementary information to static crystallographic data.

NMR Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for probing protein-ligand interactions at atomic resolution. nih.gov Experiments such as Heteronuclear Single Quantum Coherence (HSQC) can monitor chemical shift perturbations in the protein's spectrum upon ligand binding, identifying the location of the binding site. nih.gov Furthermore, Saturation Transfer Difference (STD) NMR and WaterLOGSY experiments can be used to identify which parts of the ligand are in close contact with the protein.

Specific NMR studies detailing the interaction of this compound with any biological target have not been reported in the reviewed literature.

Mass Spectrometry for Protein-Ligand Complex Analysis

Native mass spectrometry allows for the study of intact protein-ligand complexes in the gas phase, providing information on binding stoichiometry and affinity. nih.gov Techniques like electrospray ionization (ESI) can gently transfer non-covalent complexes from solution to the mass spectrometer. Tandem mass spectrometry (MS/MS) can further be used to probe the stability of the complex and identify the ligand-binding subunits in a protein complex.

As of the latest review of scientific publications, there are no specific mass spectrometry studies published that analyze complexes of this compound with target proteins.

Biophysical Characterization of Binding Events

A variety of biophysical techniques are employed to quantify the thermodynamics and kinetics of ligand binding, providing a complete picture of the interaction. These methods include Isothermal Titration Calorimetry (ITC), which directly measures the heat changes upon binding to determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. Surface Plasmon Resonance (SPR) is another powerful technique that can measure the kinetics of binding and dissociation (kon and koff rates) in real-time.

A search of the scientific literature did not reveal any specific biophysical characterization data for the binding events of this compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry is a powerful biophysical technique used to measure the heat changes that occur during a binding event between two molecules in solution. This direct measurement of heat allows for the determination of the key thermodynamic parameters of an interaction, providing deep insights into the forces that drive the binding process.

In a typical ITC experiment involving this compound, a solution of the compound would be titrated into a sample cell containing its putative biological target, such as a specific protein or enzyme. The heat released or absorbed upon each injection is measured, generating a binding isotherm. This isotherm can then be analyzed to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event.

Hypothetical Thermodynamic Profile of this compound Binding

Table 1: Illustrative Thermodynamic Parameters from ITC Analysis of this compound Binding

ParameterSymbolHypothetical ValueSignificance for Mechanistic Insight
Binding AffinityKD(e.g., in nM or µM range)Quantifies the strength of the interaction.
Stoichiometryn(e.g., 1:1, 2:1)Indicates the ratio of compound to target in the complex.
Enthalpy ChangeΔH(e.g., in kcal/mol)Reflects the heat change due to bond formation/breakage.
Entropy ChangeΔS(e.g., in cal/mol·K)Represents changes in the system's disorder, often related to hydrophobic interactions and conformational changes.
Gibbs Free EnergyΔG(e.g., in kcal/mol)The overall measure of binding spontaneity.

This table is illustrative and does not represent actual experimental data.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a real-time, label-free optical technique for monitoring biomolecular interactions. It provides valuable information on the kinetics of a binding event, specifically the association (on-rate) and dissociation (off-rate) constants.

In an SPR study of this compound, its biological target would typically be immobilized on a sensor chip. A solution containing the compound is then flowed over the chip surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This signal is monitored over time to generate a sensorgram, which depicts the association and dissociation phases of the interaction.

Analysis of the sensorgram provides the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these constants (kd/ka) yields the equilibrium dissociation constant (KD), which is a measure of binding affinity and can be compared with data obtained from ITC.

Hypothetical Kinetic Profile of this compound Binding

The kinetic profile provides a dynamic view of the interaction. For instance, a rapid association rate might suggest that the initial interaction is driven by long-range electrostatic forces, while a slow dissociation rate would indicate a highly stable binding complex, which is often a desirable characteristic for a therapeutic agent. The specific chemical features of this compound, such as its size and potential for multiple interaction points, would influence these kinetic parameters. smolecule.com

Table 2: Illustrative Kinetic Parameters from SPR Analysis of this compound Binding

ParameterSymbolHypothetical ValueSignificance for Mechanistic Insight
Association Rate Constantka(e.g., in M-1s-1)Describes the rate at which the compound binds to the target.
Dissociation Rate Constantkd(e.g., in s-1)Describes the rate at which the compound-target complex breaks apart.
Equilibrium Dissociation ConstantKD(e.g., in nM or µM range)Quantifies the binding affinity at equilibrium.

This table is illustrative and does not represent actual experimental data.

Development of Analogs and Scaffold Exploration Based on N Benzhydryl N 1 Naphthyl Urea

Rational Design and Synthesis of N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA Derivatives

The journey from a lead compound to a viable drug candidate is paved with meticulous molecular modifications. The rational design and synthesis of derivatives of this compound are centered on understanding how its chemical structure relates to its biological function. The primary synthesis of the parent compound can be achieved through a direct reaction between benzhydryl amine and 1-naphthyl isocyanate. smolecule.com This foundational reaction provides a template for the creation of a multitude of derivatives.

Systematic Modification of Benzhydryl and Naphthyl Substituents

A key strategy in lead optimization is the systematic modification of the core structural motifs. For this compound, this involves altering the benzhydryl and naphthyl groups to explore the structure-activity relationships (SAR). The goal is to identify which substitutions enhance potency, selectivity, and pharmacokinetic properties.

The benzhydryl moiety, with its two phenyl rings, offers numerous positions for substitution. Introducing various functional groups—such as halogens, alkyls, or alkoxys—to these rings can significantly impact the compound's lipophilicity, electronic distribution, and steric profile. These changes, in turn, can influence how the molecule interacts with its biological target.

Similarly, the naphthyl group provides a large aromatic surface that can be modified. Alterations to the naphthyl ring system, including the introduction of substituents or changing the point of attachment of the urea (B33335) linkage, can fine-tune the compound's binding affinity and specificity. For instance, studies on related N-aryl-N'-(2-chloroethyl)ureas have shown that the nature and position of substituents on the aromatic ring are critical for their antiproliferative activity. ulaval.ca

A common synthetic route for creating such analogs involves the reaction of a substituted benzhydryl amine with a substituted naphthyl isocyanate. Alternatively, substituted anilines can be reacted with various isocyanates to produce a range of urea derivatives. ulaval.ca

Table 1: Potential Modifications of this compound

Moiety to be ModifiedPotential Modifying GroupsRationale for Modification
Benzhydryl Phenyl RingsHalogens (F, Cl, Br), Alkyl groups (CH3, C2H5), Alkoxy groups (OCH3)To alter lipophilicity, electronic properties, and steric interactions.
Naphthyl RingHalogens, Alkyl groups, Nitro groups, Amino groupsTo modulate binding affinity and explore new interactions with the target.
Urea LinkerMethylation of nitrogen atomsTo disrupt planarity and potentially increase solubility. nih.gov

Scaffold Extension and Constrained Analogs

Beyond simple substitution, the core scaffold of this compound can be extended or constrained to explore new chemical space and improve conformational stability. Scaffold extension involves adding new ring systems or linkers to the existing structure. This can lead to the discovery of novel binding interactions with the target protein.

Conversely, creating constrained analogs involves introducing cyclic structures or rigid linkers to limit the molecule's conformational flexibility. This can "lock" the molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects. For example, incorporating the urea functionality into a cyclic system has been shown to improve the chemical stability and pharmacokinetic properties of some drug candidates. nih.gov

Combinatorial Chemistry and Library Synthesis Approaches

To efficiently explore the vast chemical space around the this compound scaffold, researchers can turn to combinatorial chemistry and the synthesis of compound libraries. These techniques allow for the rapid generation of a large number of structurally related compounds.

High-Throughput Synthesis of Urea Analog Libraries

High-throughput synthesis (HTS) enables the parallel creation of numerous urea analogs. This can be achieved using solid-phase synthesis, where one of the starting materials is attached to a resin bead, and subsequent reactions are carried out in a stepwise fashion. This approach simplifies purification and allows for the systematic variation of different building blocks. Solution-phase library synthesis is another common method. mdpi.com

For example, a library of this compound analogs could be generated by reacting a diverse set of substituted benzhydryl amines with a variety of substituted naphthyl isocyanates in a multi-well plate format.

Screening Strategies for Novel Activities

Once a library of compounds has been synthesized, it must be screened to identify molecules with the desired biological activity. High-throughput screening (HTS) assays are employed to rapidly test thousands of compounds against a specific biological target. These assays can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or changes in cell signaling. The hits from the initial screen are then subjected to further testing to confirm their activity and determine their potency and selectivity.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Initiatives

Modern drug discovery efforts are often guided by detailed knowledge of the three-dimensional structure of the biological target.

Structure-Based Drug Design (SBDD) utilizes the crystal structure of a target protein, often in complex with a ligand, to guide the design of more potent and selective inhibitors. If the target of this compound were known and its structure determined, researchers could use computational modeling to visualize how the molecule binds and to design new analogs with improved interactions. This approach has been successfully used to develop inhibitors for a variety of targets.

Fragment-Based Drug Discovery (FBDD) is another powerful technique that can be applied. FBDD involves screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. Once a fragment that binds is identified, its binding mode is determined, typically by X-ray crystallography. This structural information is then used to "grow" the fragment into a more potent lead compound by adding functional groups that make additional favorable interactions with the target. While not directly starting with this compound, FBDD could be used to identify novel scaffolds that bind to the same target and could potentially be developed into drugs with similar or improved properties.

Application of SBDD to this compound Scaffold

Structure-Based Drug Design (SBDD) is a powerful methodology that relies on the three-dimensional structural information of a biological target, typically a protein, to guide the design of potent and selective inhibitors. The successful application of SBDD to the this compound scaffold would be contingent on identifying a specific biological target with which it interacts and obtaining a high-resolution structure of the target-ligand complex.

In the absence of published co-crystal structures of this compound with a specific protein target, a hypothetical SBDD approach can be conceptualized. The core urea moiety is a common pharmacophore known to form key hydrogen bond interactions with the backbone of various protein kinases. The benzhydryl and 1-naphthyl groups are bulky, lipophilic substituents that would be expected to occupy specific hydrophobic pockets within a target's binding site.

A theoretical SBDD workflow would involve:

Target Identification and Validation: Determining the specific enzyme or receptor responsible for the observed biological activity of this compound.

Structural Determination: Obtaining the 3D structure of the target protein, preferably in complex with the lead compound, through techniques like X-ray crystallography or cryo-electron microscopy.

Binding Site Analysis: In-silico analysis of the binding pocket to identify key amino acid residues involved in interactions with the ligand and to map out potential areas for modification.

Analog Design: Designing novel analogs that optimize interactions with the target. For instance, modifications to the phenyl rings of the benzhydryl group or the naphthyl ring could be made to enhance van der Waals contacts or to introduce polar contacts with nearby residues.

Without experimental structural data, any proposed modifications remain speculative.

Fragment Elaboration and Linking Strategies

Fragment-based drug discovery (FBDD) is another prominent strategy in medicinal chemistry. It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the biological target. These initial hits are then optimized and grown or linked together to produce a more potent lead compound.

Applying this strategy to the this compound scaffold could be envisioned in a retrospective or de novo manner.

Fragment Elaboration: One could conceptually deconstruct this compound into its constituent fragments: the benzhydryl group, the urea linker, and the 1-naphthyl group. If one of these fragments, for instance, the 1-naphthyl moiety, was identified as a hit in a fragment screen against a particular target, a fragment elaboration strategy would involve "growing" this fragment to occupy adjacent binding pockets. This could lead to the re-synthesis of the original compound or the generation of novel analogs with improved binding affinity.

Fragment Linking: Alternatively, if two independent fragments were found to bind to adjacent sites on a target protein, a linking strategy could be employed. For example, if a benzhydryl-like fragment and a naphthyl-like fragment were identified as binding in proximity, a urea linker could be a chemically feasible choice to connect them, leading to a molecule structurally related to this compound. The optimal length and geometry of the linker would be critical for maintaining the correct binding orientation of the fragments.

The table below illustrates a hypothetical set of analogs that could be synthesized to explore the structure-activity relationship (SAR) around the this compound scaffold, based on general medicinal chemistry principles. The biological activity data presented is purely illustrative due to the lack of published experimental values.

Compound IDR1 (Modification on Benzhydryl Moiety)R2 (Modification on Naphthyl Moiety)Linker ModificationHypothetical IC50 (nM)
This compound HHUrea-
Analog 14-FluoroHUrea-
Analog 24,4'-DifluoroHUrea-
Analog 3H4-MethoxyUrea-
Analog 4HHThiourea (B124793)-

Emerging Research Directions and Future Outlook for N Benzhydryl N 1 Naphthyl Urea Research

Integration of N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA in Multi-Target Modulators

The concept of multi-target modulators, or polypharmacology, has gained considerable traction in drug discovery as a strategy to address complex diseases by hitting multiple biological targets simultaneously. Urea (B33335) derivatives have shown promise in this arena. For instance, N,N'-diarylureas like sorafenib, regorafenib, and linifanib (B1684607) are established multi-kinase inhibitors, targeting pathways involved in tumor growth and angiogenesis such as VEGFR and PDGFR. nih.gov This precedent suggests that this compound, with its distinct benzhydryl and naphthyl moieties, could be rationally designed or screened for activity against multiple, disease-relevant targets. The unique structural features of this compound may allow it to interact with a diverse set of biological targets, potentially leading to novel therapeutic effects. smolecule.com

Future research could focus on screening this compound against a panel of kinases or other enzyme families implicated in diseases like cancer or inflammatory disorders. The development of analogs of this compound could further explore the structure-activity relationships required for potent and selective multi-target activity.

Application of Advanced Machine Learning and AI in Design and Prediction

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Activity Prediction Training ML models on existing urea derivative data to predict the biological activities of this compound.Rapidly identify potential therapeutic areas for the compound.
QSAR Modeling Developing Quantitative Structure-Activity Relationship models to understand how structural features influence activity.Guide the design of more potent and selective analogs.
De Novo Design Using generative AI to design novel analogs with optimized properties.Accelerate the discovery of new drug candidates based on the core scaffold.
ADMET Prediction Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. youtube.comReduce late-stage failures in drug development by identifying potential liabilities early on.

Exploration of this compound in Novel Biological Systems (Preclinical)

The diverse biological activities reported for urea derivatives encourage the exploration of this compound in novel preclinical models. Research on other N-aryl urea compounds has demonstrated their potential as inhibitors of mycobacterial hydrolases, suggesting a possible role in developing new anti-tuberculosis agents. nih.gov Additionally, urea-based structures are central to potent and selective inhibitors of Prostate-Specific Membrane Antigen (PSMA), a target for imaging and therapy in prostate cancer. nih.gov

Preclinical studies could investigate the efficacy of this compound in various disease models. For example, its anti-inflammatory properties, a common feature of this class of compounds, could be evaluated in models of arthritis or inflammatory bowel disease. smolecule.com Furthermore, given the antimicrobial activity observed in some aryl ureas, its potential against drug-resistant bacteria or fungi could be a fruitful area of investigation. uea.ac.uknih.gov

Table 2: Potential Preclinical Research Areas for this compound

Research AreaRationale Based on Urea DerivativesExample Preclinical Models
Oncology Inhibition of kinases and other cancer-related targets. nih.govCancer cell line proliferation assays, xenograft models.
Infectious Diseases Activity against mycobacteria and other pathogens. nih.govuea.ac.ukIn vitro antimicrobial susceptibility testing, animal models of infection.
Inflammatory Diseases Known anti-inflammatory properties of the compound class. smolecule.comModels of rheumatoid arthritis, colitis, or dermatitis.
Neurological Disorders Some urea derivatives show antidepressant-like activity. nih.govBehavioral models in rodents.

Challenges and Opportunities in Translating Academic Insights to Research Tools and Probes

While the potential applications of this compound are promising, several challenges must be addressed to translate academic findings into valuable research tools and probes. A primary challenge is the synthesis of unsymmetrical ureas, which can be complex and require the use of hazardous reagents. mdpi.com However, recent advancements in synthetic methodologies are providing safer and more efficient routes to these compounds. nih.gov

Another significant hurdle is achieving the desired potency and selectivity. While a compound may show activity against a particular target, it must be sufficiently potent and selective to be useful as a research probe to avoid off-target effects that could confound experimental results. The development of specific inhibitors for targets like Sphingosine Kinase 1 (SphK1) has faced challenges with potency and specificity, highlighting the iterative optimization process that is often required. mdpi.com

Despite these challenges, there are significant opportunities. A well-characterized, selective probe based on the this compound scaffold could be invaluable for elucidating the biological function of its target protein(s). Such a tool could pave the way for a deeper understanding of disease pathways and the identification of new therapeutic strategies. The journey from a promising scaffold to a validated research probe requires a multidisciplinary approach, combining synthetic chemistry, biochemistry, and cell biology.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventDichloromethaneMaximizes solubility
Temperature80°C (reflux)Accelerates reaction
BaseTriethylamine (1.5 eq)Neutralizes HCl

Q. Table 2: Common Analytical Challenges and Solutions

ChallengeSolutionReference
Low HPLC purityRecrystallize from ethanol/water
Ambiguous NMR signalsUse DEPT-135 for CH₂/CH₃ groups

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.